molecular formula C25H16ClNO4 B11571863 N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11571863
M. Wt: 429.8 g/mol
InChI Key: IZEIWSLWNQYXEB-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a chlorobenzoyl group and two benzofuran rings

Properties

Molecular Formula

C25H16ClNO4

Molecular Weight

429.8 g/mol

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H16ClNO4/c1-14-17-6-2-4-8-19(17)30-23(14)25(29)27-21-18-7-3-5-9-20(18)31-24(21)22(28)15-10-12-16(26)13-11-15/h2-13H,1H3,(H,27,29)

InChI Key

IZEIWSLWNQYXEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of benzofuran derivatives with 4-chlorobenzoyl chloride under controlled conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the benzofuran rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like FeCl3.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzoyl)indoles: Known for their photochemical reactivity and potential biological activity.

    4-chlorobenzoyl chloride: A simpler compound used in the synthesis of more complex molecules.

Uniqueness

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide stands out due to its dual benzofuran rings and the presence of a chlorobenzoyl group, which confer unique chemical and biological properties

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